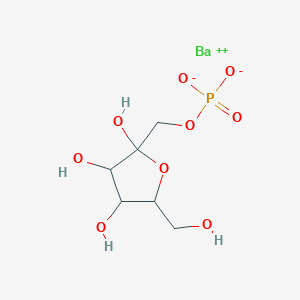
Fructose-1-phosphate Barium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fructose-1-phosphate barium salt is a crystalline compound with the molecular formula C6H11O9PBa and a molecular weight of 395.45 . It is a derivative of fructose-1-phosphate, where the phosphate group is complexed with barium. This compound is primarily used in biochemical research and has applications in various scientific fields .
Preparation Methods
Fructose-1-phosphate barium salt can be synthesized through the reaction of fructose with barium phosphate . The specific preparation method can be adjusted based on experimental needs. The reaction typically involves mixing fructose with barium phosphate under controlled conditions to form the desired product. Industrial production methods may involve similar processes but on a larger scale to ensure consistency and purity .
Chemical Reactions Analysis
Fructose-1-phosphate barium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into simpler sugar derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Substitution reactions involve replacing the barium ion with other metal ions or functional groups.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Fructose-1-phosphate barium salt has several scientific research applications:
Chemistry: The compound is utilized in studies involving carbohydrate metabolism and enzymatic reactions.
Mechanism of Action
The mechanism of action of fructose-1-phosphate barium salt involves its role as an effector and inhibitor in various metabolic pathways. It affects the activity of metabolic regulators and transcriptional repressors, influencing cellular processes such as glycolysis and gluconeogenesis . The compound interacts with specific molecular targets, including enzymes and regulatory proteins, to modulate their activity and impact metabolic pathways .
Comparison with Similar Compounds
Fructose-1-phosphate barium salt can be compared with other similar compounds, such as:
Fructose-1,6-bisphosphate: This compound is involved in glycolysis and gluconeogenesis, serving as a substrate for aldolase enzymes.
Glucose-1-phosphate: It plays a role in glycogen metabolism and is a precursor for the synthesis of glycogen and starch.
Mannose-1-phosphate: This compound is involved in the synthesis of glycoproteins and glycolipids.
This compound is unique due to its specific interactions with metabolic regulators and its applications in biochemical research .
Properties
CAS No. |
34079-63-5 |
|---|---|
Molecular Formula |
C6H11BaO9P |
Molecular Weight |
395.45 g/mol |
IUPAC Name |
barium(2+);[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H13O9P.Ba/c7-1-3-4(8)5(9)6(10,15-3)2-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13);/q;+2/p-2 |
InChI Key |
FFIAPLNALYDYQK-UHFFFAOYSA-L |
Canonical SMILES |
C(C1C(C(C(O1)(COP(=O)([O-])[O-])O)O)O)O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methoxy-3-[[4-(methylsulfinylmethyl)naphthalene-1-carbonyl]amino]-N-(oxan-4-ylmethyl)pyridine-2-carboxamide](/img/structure/B14110831.png)
![[2-[(1S,2S,4R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] methanesulfonate](/img/structure/B14110836.png)
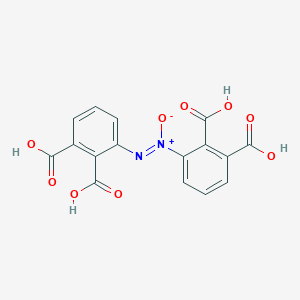
![(E)-2-((2,4-dimethoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B14110851.png)
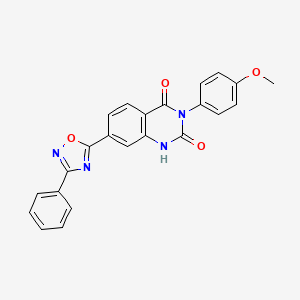
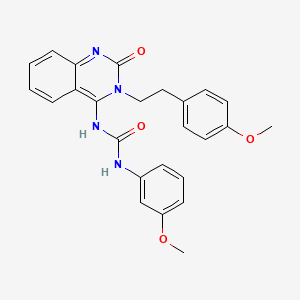
![8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110868.png)
![3-[(2-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110870.png)
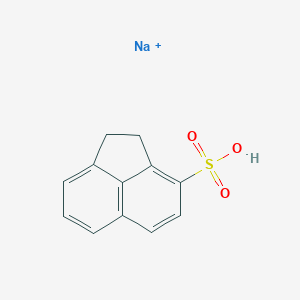
![(3R,3'R,4S,4'S,5S,5'S,6R,6'R)-2,2'-(([2,2'-bithiophene]-5,5'-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol)](/img/structure/B14110890.png)
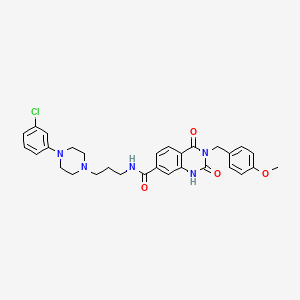
![N-[6-(trifluoromethyl)quinolin-2-yl]acetamide](/img/structure/B14110905.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide](/img/structure/B14110906.png)
![N-benzyl-N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110907.png)
